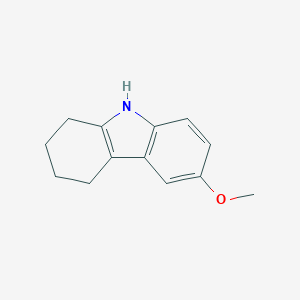
6-Méthoxy-1,2,3,4-tétrahydrocarbazole
Vue d'ensemble
Description
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 . The IUPAC name for this compound is methyl 2,3,4,9-tetrahydro-1H-carbazol-6-yl ether .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles (THCs), which includes 6-Methoxy-1,2,3,4-tetrahydrocarbazole, has been a subject of interest in recent years . Various synthetic methodologies have been developed, including ring-opening reactions of donor-acceptor cyclopropanes, metal-catalyzed C-C/C-N bond formation, cycloaddition, and conjugate addition . The Fischer indole synthesis approach is a common method used for the preparation of the tetrahydrocarbazole scaffold .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole consists of a five-membered pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other . The compound also contains a methoxy group attached to the sixth carbon of the carbazole ring .Chemical Reactions Analysis
The tetrahydrocarbazole motif is ubiquitous in natural products and biologically active compounds . It can serve as a favorable synthetic intermediate or precursor en-route to desired complex natural products . The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical and Chemical Properties Analysis
6-Methoxy-1,2,3,4-tetrahydrocarbazole is a solid at room temperature . It should be stored in a sealed container in a dry environment at room temperature .Applications De Recherche Scientifique
Innovation Agrochimique
Le 6-méthoxy-1,2,3,4-tétrahydrocarbazole est utilisé dans l'industrie agrochimique comme un composant essentiel au développement d'agents de protection des cultures avancés. Sa structure moléculaire améliore l'efficacité et la sélectivité des pesticides, conduisant à des cultures plus saines et à des rendements accrus .
Synthèse Organique
La structure unique de ce composé le rend précieux dans la synthèse organique. Il sert de bloc de construction pour créer des molécules organiques complexes pour diverses applications de recherche.
Développement Pharmaceutique
En pharmacie, le this compound est exploré pour son potentiel à servir d'intermédiaire dans la synthèse de composés ayant des propriétés antibactériennes et antifongiques. Il montre également des promesses dans l'inhibition de la croissance des champignons phytopathogènes .
Science des Matériaux
Safety and Hazards
Orientations Futures
The tetrahydrocarbazole motif, including 6-Methoxy-1,2,3,4-tetrahydrocarbazole, is a subject of ongoing research due to its presence in natural products and biologically active compounds . Future research will likely continue to explore new synthetic methods for tetrahydrocarbazoles and their potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydrocarbazole (6-MeO-THβC) is the serotonin (5-HT) system . This compound interacts with the 5-HT system, which plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
6-MeO-THβC inhibits the high-affinity uptake of 5-HT in a competitive manner . This means that it competes with 5-HT for the same binding site, thereby reducing the amount of 5-HT that can be taken up. This leads to an increase in the concentration of 5-HT in the synaptic cleft, enhancing its effects.
Biochemical Pathways
The action of 6-MeO-THβC primarily affects the serotonergic pathway . By inhibiting the uptake of 5-HT, it increases the availability of this neurotransmitter in the synaptic cleft. This can lead to downstream effects such as mood elevation, increased sociability, and potentially even hallucinations.
Pharmacokinetics
The compound’s molecular weight (201.27 g/mol) suggests that it may be well-absorbed in the body.
Result of Action
The inhibition of 5-HT uptake by 6-MeO-THβC can lead to an increase in the effects of 5-HT. This can result in various physiological and psychological effects, including mood elevation, increased sociability, and potentially even hallucinations .
Analyse Biochimique
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydrocarbazole has been found to alter various aspects of serotonergic transmission in the brain . It interacts with enzymes and proteins involved in the uptake and release of serotonin . The compound inhibits the high-affinity uptake of serotonin in a competitive manner and increases the potassium-evoked release of serotonin from the retina .
Cellular Effects
The effects of 6-Methoxy-1,2,3,4-tetrahydrocarbazole on cells are primarily related to its influence on serotonergic transmission . By altering the uptake and release of serotonin, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-1,2,3,4-tetrahydrocarbazole involves binding interactions with biomolecules involved in serotonin transmission . It acts as a competitive inhibitor of serotonin uptake, suggesting that it may bind to the same site as serotonin on the uptake protein .
Metabolic Pathways
Propriétés
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKCUCBMZNDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole?
A1: The crystal packing of 6-Methoxy-1,2,3,4-tetrahydrocarbazole is primarily stabilized by C/N—H⋯π interactions []. These interactions involve the hydrogen atoms attached to the carbon and nitrogen atoms of the tetrahydrocarbazole ring and the π-electron cloud of neighboring molecules. Hirshfeld surface analysis, a computational method to visualize intermolecular interactions, was used to confirm the presence and significance of these C/N—H⋯π interactions in the crystal structure.
Q2: How does the structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole differ from its related compound, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, and how do these structural differences impact their crystal packing?
A2: 6-Methoxy-1,2,3,4-tetrahydrocarbazole contains a six-membered carbazole core fused to a cyclohexane ring, while 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione possesses a larger nine-membered azonine ring system fused to a benzene ring and incorporates two amide groups []. This key structural difference significantly influences their intermolecular interactions and crystal packing. 6-Methoxy-1,2,3,4-tetrahydrocarbazole relies on C/N—H⋯π interactions, whereas 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione primarily utilizes strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions for its crystal packing []. These differing interactions arise from the presence of the amide groups and the larger ring system in 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which are absent in 6-Methoxy-1,2,3,4-tetrahydrocarbazole.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
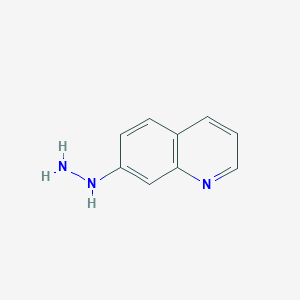


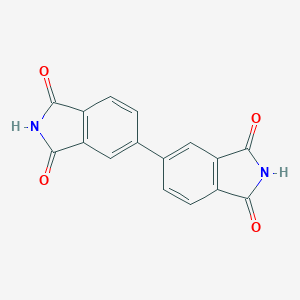
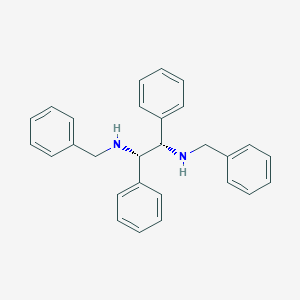
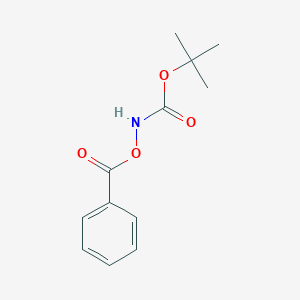





![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
